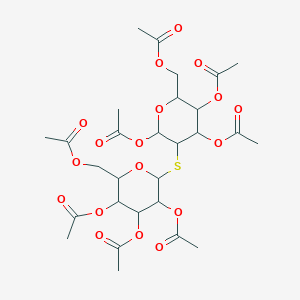

Thiokojibiose octaacetate

Description

Properties

Molecular Formula |

C28H38O18S |

|---|---|

Molecular Weight |

694.7 g/mol |

IUPAC Name |

[3,4,6-triacetyloxy-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanyloxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O18S/c1-11(29)37-9-19-22(40-14(4)32)24(42-16(6)34)26(27(45-19)44-18(8)36)47-28-25(43-17(7)35)23(41-15(5)33)21(39-13(3)31)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3 |

InChI Key |

FSHFZNOFKYDIST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Synonyms |

2-S-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-1,3,4,6-tetra-O-acetyl-2-thio-beta-D-glucopyranoside 2-S-(2,3,4,6-tetra-O-acetylglucopyranosyl)-1,3,4,6-tetra-O-acetyl-2-thioglucopyranoside thiokojibiose octaacetate |

Origin of Product |

United States |

Synthetic Methodologies for Thiokojibiose Octaacetate and Its Analogues

Pioneering Synthetic Routes to Alpha-Linked Thioglycosidic Disaccharides

Early methods for constructing the α-thioglycosidic linkage characteristic of thiokojibiose octaacetate laid the groundwork for more sophisticated approaches. These initial strategies often involved the coupling of a suitably activated glycosyl donor with a glycosyl acceptor.

Glycosylation Strategies Utilizing Activated Thioglucose Donors

A foundational approach to synthesizing α-linked thioglycosidic disaccharides involves the use of an activated thioglucose donor. nih.gov One key precursor is 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranose. This nucleophilic thiol can be coupled with an electrophilic glycosyl acceptor. The stereochemical outcome of such reactions is a critical aspect, with the goal being the formation of the desired α-linkage. The choice of activating agents and reaction conditions plays a pivotal role in directing the stereoselectivity of the glycosylation.

Triflate-Mediated Coupling Reactions for this compound Precursors

A notable pioneering synthesis of this compound employed a triflate-mediated coupling strategy. nih.gov In this method, a glycosyl acceptor is converted into a highly reactive triflate (trifluoromethylsulfonyl) derivative. Specifically, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose serves as a key intermediate. nih.govresearchgate.net This manno-triflate, upon reaction with an activated thioglucose donor like 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranose, proceeds with inversion of configuration at the C-2 position to yield the α-linked thiokojibiose product. nih.gov This reaction highlights the utility of triflates as excellent leaving groups in carbohydrate chemistry, facilitating the formation of the thioglycosidic bond. nih.gov The resulting this compound can then be further modified, for instance, by converting it into a glycosyl bromide for use in the synthesis of other related disaccharides. nih.govresearchgate.net

Advanced Synthetic Approaches and Enhancements in Efficiency

Sonochemical Activation in Glycosylation Reactions for Thioglycosides

The application of ultrasound, or sonication, has been explored as a method to enhance the efficiency of glycosylation reactions. researchgate.net Sonochemistry can significantly shorten reaction times and improve yields by promoting mass transfer and activating the reacting species. researchgate.net For the synthesis of thioglycosides, sonication has been shown to facilitate reactions involving various glycosyl donors, including thioglycosides themselves. researchgate.net This technique offers a greener alternative to traditional methods that may require harsh conditions or stoichiometric amounts of toxic promoters.

Development of One-Pot Protocols for Thioglycoside Synthesis from Aldoses

One-pot syntheses represent a significant advancement in efficiency by reducing the number of intermediate purification steps. Protocols have been developed for the direct preparation of thioglycosides from unprotected aldoses. researchgate.netdntb.gov.ua A common strategy involves the in situ formation of S-glycosyl isothiouronium salts from the sugar, which are then reacted with an alkylating agent to furnish the desired thioglycoside. researchgate.net For instance, BF3·OEt2 can be used as a catalyst for both the per-O-acetylation of the aldose and its subsequent conversion to the isothiouronium salt. researchgate.net Other one-pot methods may involve the conversion of glycosyl hemiacetals into thioglycosides mediated by reagents like the Appel reagent (carbon tetrabromide and triphenylphosphine). researchgate.net These streamlined procedures offer a more practical and atom-economical route to thioglycosides. nih.gov

Regioselective and Stereoselective Control in Thioglycoside Synthesis

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex carbohydrates like this compound. The orientation of the glycosidic linkage and the specific placement of functional groups profoundly influence the molecule's biological activity and physical properties.

Strategies for Achieving Alpha-Stereoselectivity in Thiodisaccharide Linkages

Achieving high α-stereoselectivity in the formation of thiodisaccharide linkages is a significant challenge in carbohydrate chemistry. Unlike O-glycosides, the formation of thioglycosidic bonds can be less predictable. However, several strategies have been developed to favor the formation of the α-anomer.

One effective approach involves the use of Lewis acids as α-directing additives in glycosylation reactions. For instance, the use of catalytic or stoichiometric amounts of Lewis acids with 2,3-O-carbonate-protected thioglycoside donors has been shown to be highly effective. nih.govacs.org The addition of even a small amount, such as 0.2 equivalents of boron trifluoride etherate (BF₃·OEt₂), can significantly enhance α-stereoselectivity in the coupling of 4,6-di-O-acetyl-2,3-O-carbonate protected thioglycoside donors. nih.govacs.org In some cases, using a full equivalent of a stronger Lewis acid like tin(IV) chloride (SnCl₄) can completely reverse the stereoselectivity from β to α. nih.gov

Another powerful strategy is the preactivation protocol, where the thioglycoside donor is activated before the addition of the glycosyl acceptor. This method, combined with the use of additives, allows for fine-tuning of the reaction conditions to favor the desired α-linkage. nih.govacs.org The choice of protecting groups on the glycosyl donor also plays a crucial role. For example, 2,3-oxazolidinone protected glucosamine (B1671600) thioglycoside donors, when activated in the presence of BF₃·OEt₂, stereoselectively form α-aryl glycosides. nih.gov

Furthermore, the anomeric effect of a sulfur atom within the sugar ring, as in 5-thio-D-glucose, can inherently favor the formation of an α-glycosidic bond. rsc.org The development of novel photocoupling reactions, such as the thiol-ene reaction in a frozen state, has also emerged as a fully stereoselective method for synthesizing 1,2-cis-α-glycosyl thiols, which are precursors to α,α'-thiodisaccharides. nih.gov

Table 1: Influence of Lewis Acid Additives on Glycosylation Stereoselectivity

| Donor Protecting Groups | Lewis Acid Additive | Ratio (α:β) | Reference |

|---|---|---|---|

| 4,6-di-O-acetyl-2,3-O-carbonate | None | Poor selectivity | nih.govacs.org |

| 4,6-di-O-acetyl-2,3-O-carbonate | 0.2 eq. BF₃·OEt₂ | Excellent α | nih.govacs.org |

| 4,6-di-O-benzyl-2,3-O-carbonate | None | β-selective | nih.gov |

| 4,6-di-O-benzyl-2,3-O-carbonate | 1.0 eq. SnCl₄ | α-selective | nih.gov |

Regioselective Derivatization at Specific Positions (e.g., 6-S-alkylation)

Regioselective derivatization allows for the modification of a specific hydroxyl group within the carbohydrate structure. The 6-position of a pyranose is often targeted due to the primary nature of its hydroxyl group, making it more accessible than the secondary hydroxyls.

One common method for achieving regioselective modification is through the use of stannylene acetals, formed by reacting the carbohydrate with a tin reagent like dibutyltin (B87310) oxide. This intermediate activates a specific hydroxyl group, often at the 2- or 3-position, for subsequent alkylation or sulfonylation. mdpi.com While this method is powerful for secondary hydroxyls, other strategies are employed for the 6-position.

For 6-S-alkylation, a common precursor is a derivative with a good leaving group at the C-6 position, such as a tosylate or a halide. For example, the synthesis of thioisomaltose, an α-(1→6) linked thiodisaccharide, involves coupling a 1-thio-α-D-glucopyranose derivative with a glucopyranoside that has been modified with an iodine atom at the C-6 position (methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside). nih.gov This approach ensures that the sulfur nucleophile attacks specifically at the desired C-6 position.

Another strategy involves the ring-opening of a 5,6-cyclic sulfate (B86663) derivative with a thiolate anion. This reaction, followed by acidic hydrolysis, yields the 6-S-alkylated product regioselectively. researchgate.net These methods provide reliable access to 6-thioether derivatives of carbohydrates, which are valuable for further synthetic elaborations or as biological probes.

Derivatization and Scaffold Expansion from this compound

This compound is not only a target molecule but also a versatile building block for the synthesis of more complex carbohydrate structures. Its thioether linkage provides stability against enzymatic hydrolysis, making its derivatives of great interest in glycobiology and medicinal chemistry.

Conversion to Related Thioglycosidic Disaccharides and Trisaccharides

This compound can be chemically manipulated to serve as a glycosyl donor for the synthesis of larger oligosaccharides. A key transformation is the conversion of the per-O-acetylated thiokojibiose into a reactive glycosyl donor. For example, it can be converted into 3,4,6-tri-O-acetyl-2-S-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-2-thio-α-D-glucopyranosyl bromide. nih.govresearchgate.net This glycosyl bromide is a reactive species that can then be coupled with a suitable glycosyl acceptor to form a new glycosidic bond, thereby extending the carbohydrate chain.

This strategy has been successfully employed to synthesize related thiodisaccharides and at least one thiotrisaccharide. nih.govresearchgate.net The stability of the original α-(1→2)-thioglycosidic linkage in thiokojibiose is maintained during these transformations, allowing for the construction of well-defined, complex structures. The ability to build upon the thiokojibiose scaffold opens up possibilities for creating a variety of oligosaccharide mimetics with potential applications as enzyme inhibitors or molecular probes. rsc.orgnih.gov

Synthesis of Heteroanalogues Incorporating Sulfur and/or Nitrogen

The synthesis of heteroanalogues of kojibiose, where atoms in the pyranose ring or in the glycosidic linkage are replaced by other heteroatoms like sulfur or nitrogen, is an active area of research. These modifications can dramatically alter the molecule's conformation and biological properties. sfu.ca

One approach involves using a 5-thioglucopyranose derivative as a glycosyl donor. For example, the glycosyl trichloroacetimidate (B1259523) of 2,3,4,6-tetra-O-acetyl-5-thioglucopyranose can be used to glycosylate acceptors, leading to disaccharides with a sulfur atom in the ring of one of the sugar units. sfu.ca This method has been used to synthesize heteroanalogues of methyl kojibioside. sfu.ca

Furthermore, the interglycosidic oxygen atom can be replaced by a second sulfur atom to create a dithioether linkage. A one-pot method for the synthesis of dithioacetal-α,α-diglycosides has been reported, based on the ring-opening of 1,6-anhydrosugars with bis(trimethylsilyl)sulfide. mdpi.com This creates a novel type of thiodisaccharide analogue. The incorporation of nitrogen can be achieved through precursors like 2-azido-2-deoxy-glycopyranose derivatives, which can be used to construct thiodisaccharides containing a nitrogen functionality, as demonstrated in the synthesis of mimetics of hyaluronan and keratan. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Boron trifluoride etherate |

| Tin(IV) chloride |

| 3,4,6-tri-O-acetyl-2-S-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-2-thio-α-D-glucopyranosyl bromide |

| 5-thio-D-glucose |

| Dibutyltin oxide |

| Thioisomaltose |

| Methyl 2,3,4-tri-O-acetyl-6-deoxy-6-iodo-α-D-glucopyranoside |

| 2,3,4,6-tetra-O-acetyl-5-thioglucopyranose |

| Bis(trimethylsilyl)sulfide |

Biochemical Investigations and Molecular Mechanisms of Action

Thiokojibiose Octaacetate as a Probe in Glycoside Hydrolase Research

Glycoside hydrolases (GHs) are a ubiquitous class of enzymes that catalyze the cleavage of glycosidic bonds. Their study is fundamental to understanding carbohydrate metabolism and its role in various physiological and pathological states. This compound serves as an important substrate analogue in this field. researchgate.netsfu.ca

Elucidation of Competitive Inhibition Mechanisms of Carbohydrate-Processing Enzymes

This compound has been identified as a competitive inhibitor of certain glycoside hydrolases. researchgate.netresearchgate.net Competitive inhibitors are molecules that reversibly bind to the active site of an enzyme, preventing the natural substrate from binding. Because the sulfur atom in the thioglycosidic linkage makes the bond resistant to cleavage by glycoside hydrolases, this compound can occupy the active site without being processed, thus inhibiting the enzyme's function. researchgate.net This inhibitory activity makes it a useful tool for studying the kinetics of these enzymes.

Research has shown that thiodisaccharides, as a class, are effective inhibitors of glycoside hydrolases. researchgate.net Their inhibitory strength is influenced by their specific configuration and substitution patterns. researchgate.net For instance, studies on E. coli β-galactosidase with various thiodisaccharides revealed that the inhibitory constants are dependent on the stereochemistry of the sugar units. researchgate.net In one study, this compound, along with its 1-thio analogue, demonstrated notable inhibitory activity against HIV replication in CEM cells, with IC50 values of 51 µg/mL and 48 µg/mL, respectively. researchgate.net This suggests that by acting as a competitive inhibitor of viral or cellular glycosidases involved in the HIV life cycle, it can interfere with these processes.

Table 1: Inhibitory Activity of this compound

| Compound | Target/Assay | IC50 Value |

|---|---|---|

| This compound | Anti-HIV activity in CEM cells | 51 µg/mL |

This table presents the half-maximal inhibitory concentration (IC50) values for this compound and a related analogue from anti-HIV screening assays.

Structural Basis of Enzyme Binding and Catalytic Activity

Role in Glycosyltransferase Inhibition Studies and Substrate Analogues

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor substrate to an acceptor molecule. nih.govfrontiersin.org These enzymes are crucial for the synthesis of complex carbohydrates and glycoconjugates.

Design and Synthesis of Donor-Type Substrate Analogues

In the study of glycosyltransferases, stable analogues of the donor substrate are invaluable for elucidating reaction mechanisms and for developing inhibitors. sigmaaldrich.comnih.gov this compound can be considered a mimic of a disaccharide portion of a donor substrate. The synthesis of such thiodisaccharides often involves the coupling of a protected glycosyl thiol with a suitably activated sugar derivative. researchgate.net For example, the synthesis of this compound has been achieved by coupling 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranose with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose. researchgate.net The resulting thiodisaccharide, after appropriate modifications, can then be used in glycosyltransferase studies. The stability of the thioglycosidic bond prevents the transfer of the sugar moiety, allowing the molecule to act as an inhibitor that binds to the donor substrate binding site of the glycosyltransferase. sigmaaldrich.comconicet.gov.ar

Probing Stereochemical Requirements for Enzyme Specificity

Glycosyltransferases exhibit a high degree of specificity for both their donor and acceptor substrates, including strict stereochemical requirements. sigmaaldrich.comannualreviews.org This specificity is a key aspect of their biological function, ensuring the correct assembly of complex carbohydrate structures. By systematically varying the structure of substrate analogues like this compound and assessing their interaction with a glycosyltransferase, researchers can probe the stereochemical features that are critical for enzyme recognition and catalysis. annualreviews.org For instance, the configuration of the hydroxyl groups and the anomeric stereochemistry of the sugar units are crucial for proper binding. plos.org While the "one enzyme-one linkage" hypothesis has been a guiding principle, it is now understood that some glycosyltransferases can tolerate modifications to their substrates. sigmaaldrich.com Using a panel of thiodisaccharides with different linkages and stereochemistries, including analogues related to thiokojibiose, allows for a detailed mapping of the enzyme's active site and a deeper understanding of the structural basis for its specificity. researchgate.net

Molecular Recognition and Ligand-Receptor Interactions in Biological Systems

Molecular recognition, the specific binding between molecules, is a fundamental principle in biology. The interactions between carbohydrates and proteins, such as lectins, are critical for a wide range of cellular processes. uga.eduacs.org Thiodisaccharides like this compound can serve as valuable tools for studying these recognition events. uga.edu The replacement of the glycosidic oxygen with sulfur can subtly alter the electronic properties and hydrogen bonding capacity of the molecule, providing a means to investigate the energetic contributions of these interactions to binding affinity and specificity. uga.edu By comparing the binding of this compound to a lectin with that of its natural oxygen-linked counterpart, researchers can dissect the forces that govern carbohydrate-protein recognition. uga.eduacs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Thio-thiokojibiose octaacetate |

| 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranose |

| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose |

| E. coli β-galactosidase |

| Acarbose |

| Maltose |

| Glucose |

| Thiodisaccharides |

| Thioglycosides |

| Thiosugars |

Characterization of Binding Affinities via Biophysical Techniques

The determination of binding affinities is crucial for understanding the potency and specificity of a potential inhibitor like this compound. Various biophysical techniques are available to quantify the interactions between a ligand and its target protein. Although specific studies applying these techniques to this compound are not readily found in the public domain, the principles of these methods are well-established.

Commonly employed techniques include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. upm.eswikipedia.orgtainstruments.comcureffi.orgnih.gov In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target receptor. The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. upm.estainstruments.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that monitors the binding of an analyte (in this case, this compound) to a ligand immobilized on a sensor chip in real-time. nih.govitaca-sb.itnih.govsartorius.comrsc.orgnih.gov This method provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₒ). The equilibrium dissociation constant (Kₒ), a measure of binding affinity, can be calculated from the ratio of these rate constants (kₒ/kₐ).

A hypothetical dataset illustrating the type of information that could be obtained from such experiments is presented in the table below. It is important to note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

Hypothetical Binding Affinity Data for this compound

| Biophysical Technique | Target Receptor | Binding Affinity (Kₖ) | Thermodynamic/Kinetic Parameters |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Glycoside Hydrolase X | Value in µM or nM range | ΔH (kcal/mol), ΔS (cal/mol/deg), n (stoichiometry) |

| Surface Plasmon Resonance (SPR) | Lectin Y | Value in µM or nM range | kₖ (M⁻¹s⁻¹), kₛ (s⁻¹) |

Applications of Thiokojibiose Octaacetate in Synthetic and Materials Chemistry Research

Utilization as Chiral Building Blocks for Complex Organic Synthesis

The primary application of thiokojibiose octaacetate in synthetic chemistry is as a chiral building block for the synthesis of more complex oligosaccharides. The presence of the acetyl protecting groups allows for selective deprotection and modification, while the thioether linkage provides stability against enzymatic cleavage compared to its O-glycosidic counterpart.

A key synthetic utility of this compound was demonstrated in its conversion to 3,4,6-tri-O-acetyl-2-S-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-2-thio-α-D-glucopyranosyl bromide. researchgate.netnih.gov This glycosyl bromide is a reactive intermediate that can be used as a glycosyl donor in subsequent coupling reactions to form new glycosidic bonds. researchgate.net This strategy was successfully employed to synthesize other related disaccharides and even a trisaccharide, highlighting the role of this compound as a precursor to complex carbohydrate structures. researchgate.netnih.gov The synthesis of these novel oligosaccharides is crucial for studying carbohydrate structure-function relationships.

The synthesis of this compound itself involves the coupling of 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranose with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose. researchgate.netnih.gov This approach has also been used to create other α-linked thioglycosidic disaccharides, such as thionigerose and thioisomaltose. researchgate.netnih.gov

Table 1: Synthesis of this compound and its Precursors

| Compound | Starting Material(s) | Key Reagent(s)/Step(s) | Reference |

| This compound | 2,3,4,6-tetra-O-acetyl-1-thio-α-D-glucopyranose, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-β-D-mannopyranose | Coupling reaction | researchgate.netnih.gov |

| Glycosyl Bromide Derivative | This compound | Conversion using HBr | researchgate.netnih.gov |

Development of Oligosaccharide Mimics for Glycoconjugate Research

Oligosaccharide mimics are synthetic molecules that resemble natural oligosaccharides and are used to study and modulate biological processes involving carbohydrates. Thio-oligosaccharides, such as thiokojibiose, are of particular interest because the thioether linkage is generally more resistant to enzymatic hydrolysis by glycosidases than the natural O-glycosidic bond. tandfonline.com This stability makes them valuable tools for studying carbohydrate-protein interactions and as potential inhibitors of carbohydrate-processing enzymes. tandfonline.com

The synthesis of this compound and other thioglycosidic disaccharides contributes to the library of available oligosaccharide mimics. researchgate.net These mimics are essential for glycoconjugate research, which investigates the structure and function of molecules formed by the covalent attachment of carbohydrates to proteins or lipids. beilstein-journals.org By using stable mimics like thiokojibiose, researchers can better understand the recognition events at the molecular level without the complication of enzymatic degradation. tandfonline.com

Role in Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis to produce complex molecules. beilstein-journals.orgnih.gov While the direct use of this compound in a chemoenzymatic process is not extensively documented in the literature, thiosugars and their derivatives are recognized as important substrates and intermediates in this field. beilstein-journals.orgrsc.org

Enzymes such as glycosyltransferases, which are responsible for the synthesis of oligosaccharides in nature, can sometimes accept modified substrates, including thiosugars. nih.govrsc.org This allows for the enzymatic incorporation of these mimics into larger glycans or glycoconjugates. The development of chemoenzymatic strategies often involves the chemical synthesis of a key building block, such as a protected thiodisaccharide, which is then used in an enzyme-catalyzed reaction. rsc.org For instance, chemoenzymatic approaches have been successfully used to generate trehalose (B1683222) analogues to probe bacterial metabolic pathways. rsc.org

Although specific examples involving this compound are lacking, its nature as a stable disaccharide mimic makes it a potential candidate for future chemoenzymatic research, for example, as a substrate for glycosyltransferases or as a scaffold for further enzymatic modifications.

Exploration in Polymer Chemistry and Functional Materials (excluding plasticizer/adhesive uses)

The incorporation of carbohydrate moieties into polymers to create glycopolymers is a rapidly growing field, with applications in biomaterials, drug delivery, and cell recognition. These functional polymers often mimic the multivalent presentation of carbohydrates on cell surfaces.

While the direct polymerization of this compound has not been reported, thiodisaccharides, in general, represent an interesting class of monomers for the synthesis of functional materials. tandfonline.comresearchgate.net The thioether linkage can impart different chemical and physical properties to the resulting polymer compared to its oxygen-containing counterpart. The synthesis of functionalized thiodisaccharides allows for their potential use in creating materials for affinity chromatography to purify carbohydrate-binding proteins, owing to their resistance to hydrolysis. tandfonline.com

The general strategies for synthesizing glycopolymers involve either the polymerization of a carbohydrate-containing monomer or the post-polymerization modification of a polymer backbone with a sugar derivative. this compound, after suitable modification to introduce a polymerizable group, could potentially be used as a monomer in such synthetic routes. However, research in this specific area remains to be explored.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiosugars like Thiokojibiose octaacetate has traditionally involved multi-step processes. researchgate.netresearchgate.net The established synthesis for this compound involves the coupling of 2,3,4,6-tetra-O-acetyl-1,5-acetyl-1-thio-alpha-D-glucopyranose with 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-beta-D-mannopyranose. researchgate.netresearchgate.net

Future research is focused on developing more efficient and sustainable synthetic methodologies. iiserpune.ac.in Key areas of development include:

Green Chemistry Approaches : There is a growing need for greener synthesis methods to minimize harsh reaction conditions and the use of toxic reagents. researchgate.net Research into visible-light-mediated, metal-free, and photocatalyst-free electron donor-acceptor (EDA) mediated approaches for creating S-aryl glycosides could be adapted for disaccharide synthesis. researchgate.net

Catalytic Innovations : The exploration of novel catalysts, including main-group, transition metal, and rare-earth catalysts, is a promising avenue for improving the efficiency and stereoselectivity of thiosugar synthesis. tandfonline.com The use of N-heterocyclic carbene (NHC) ligands in metal complexes has shown broad applications in catalysis and could be harnessed for more effective thioglycosylation reactions. encyclopedia.pub

Advanced Glycosyl Donors : Moving beyond traditional methods, the use of 1,2-unsaturated-glycosyl donors (glycals) offers new protocols for thiosugar synthesis with varied stereoselectivity and regioselectivity. tandfonline.com

| Precursor 1 | Precursor 2 | Resulting Compound | Reference |

| 2,3,4,6-tetra-O-acetyl-1,5-acetyl-1-thio-alpha-D-glucopyranose | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethylsulfonyl-beta-D-mannopyranose | This compound | researchgate.net, researchgate.net |

Integration of Advanced Computational Modeling with Experimental Data for Predictive Design

While experimental work lays the foundation, the integration of computational modeling is set to accelerate the design of new thiosugar derivatives. For this compound, this synergy has the potential to:

Predict Binding Affinity : Computational studies can investigate interactions, such as S-π interactions between the sulfur atoms in the thiosugar and aromatic amino acid residues in protein binding sites. uga.edu This could lead to a predictive tool to identify which enzymatic targets are most suitable for inhibition by this compound or its analogues. uga.edu

Elucidate Reaction Mechanisms : Theoretical predictions can help understand the stability of reaction intermediates, such as oxacarbenium-ion versus episulfonium-ion intermediates, which influences the stereochemical outcome of glycosylation reactions. researchgate.net Applying these models to the synthesis of this compound could optimize reaction conditions and yields.

Rationalize Biological Activity : By modeling the conformational properties of thioglycosides, researchers can understand the entropic penalties associated with binding to receptors that have evolved to recognize more rigid O-glycosides. uga.edu This insight is crucial for designing next-generation analogues with improved binding characteristics.

Exploration of this compound in Diverse Biochemical Pathways

Initial biological screening has revealed that this compound possesses anti-HIV activity. researchgate.net This finding opens up several avenues for future biochemical investigation.

Mechanism of Action : A primary goal is to elucidate the precise mechanism behind its anti-HIV activity. Thiosugars are known competitive inhibitors of various glycoside hydrolases, and it is plausible that this compound interferes with viral glycoproteins or host-cell enzymes crucial for the viral life cycle. researchgate.net

Inhibition of Glycosidases : The structural similarity to natural disaccharides makes it a candidate inhibitor for a range of glycosidases. Future studies could screen its activity against a panel of human and microbial glycosidases to identify new therapeutic targets. researchgate.netencyclopedia.pub

Antimicrobial Potential : The search for novel antibiotics is a global priority. Thiosugar analogues have been evaluated against Mycobacterium tuberculosis for their ability to inhibit cell wall biosynthesis. researchgate.net Exploring the activity of this compound against M. tuberculosis and other pathogenic bacteria represents a logical and important extension of its biological profiling.

Design and Synthesis of Next-Generation Thiosugar Analogues with Tailored Activities

The discovery of bioactivity in a parent compound is often the first step toward creating more potent and selective analogues. This compound serves as a valuable scaffold for such endeavors.

A key intermediate, 3,4,6-tri-O-acetyl-2-S-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-2-thio-alpha-D-glucopyranosyl bromide, has been synthesized from this compound. researchgate.netresearchgate.net This glycosyl bromide is a versatile building block for creating a variety of related disaccharides and even trisaccharides. researchgate.netresearchgate.net

Future research will likely focus on:

Structure-Activity Relationship (SAR) Studies : By synthesizing a library of analogues based on the this compound scaffold and its derivatives, researchers can establish clear SARs. This involves altering protecting groups, the anomeric linkage, or the constituent monosaccharide units to fine-tune biological activity.

Targeted Drug Design : As the mechanism of action becomes clearer, analogues can be designed to specifically target the active site of an enzyme or receptor, potentially increasing potency and reducing off-target effects.

| Parent Compound | Key Intermediate | Potential Next-Generation Analogues | Reference |

| This compound | 3,4,6-tri-O-acetyl-2-S-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-2-thio-alpha-D-glucopyranosyl bromide | Related thioglycosidic disaccharides and trisaccharides with potentially enhanced anti-HIV activity or novel bioactivities. | researchgate.net, researchgate.net |

Application of Integrated Analytical Techniques for Comprehensive Mechanistic Characterization

A deep understanding of the chemical properties and biological interactions of this compound requires a suite of advanced analytical techniques. An integrated approach is crucial for a comprehensive mechanistic characterization.

Future research will increasingly rely on the combination of multiple analytical platforms:

High-Resolution Mass Spectrometry (MS) : Techniques like Orbitrap MS provide highly accurate mass measurements, which are essential for confirming the structure of synthetic products and identifying metabolites in biological systems. chromatographyonline.com Tandem MS (MS/MS) can further elucidate molecular structures through fragmentation analysis. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for structural elucidation in solution. nih.gov Low-temperature NMR experiments are particularly valuable for studying the reactive intermediates formed during glycosylation reactions, providing direct insight into reaction mechanisms. uga.eduuga.edu Specific 1H NMR assignments of acetyl groups can also help confirm the structure of peracetylated sugars like this compound. acs.org

Chromatography : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for the separation and purification of thiosugars from complex reaction mixtures. nih.govnih.gov Coupling these separation techniques with MS provides a powerful tool for identifying and quantifying compounds in complex biological samples. nih.gov

The integration of these techniques, for example in LC-MS-NMR systems, will provide a more complete picture of the structure, reactivity, and metabolic fate of this compound, which is fundamental for its development as a research tool or therapeutic lead. chromatographyonline.com

| Analytical Technique | Application in this compound Research | Reference |

| High-Resolution Mass Spectrometry (MS) | Accurate mass determination, structural confirmation of analogues, metabolite identification. | chromatographyonline.com, nih.gov |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation, conformational analysis, characterization of reaction intermediates. | uga.edu, uga.edu, acs.org |

| Liquid Chromatography (LC/HPLC) | Purification of synthetic products, separation of diastereomers, quantitative analysis in biological fluids. | nih.gov |

| Integrated Systems (e.g., LC-MS) | Comprehensive analysis of complex mixtures, linking separation with identification for metabolomic studies. | chromatographyonline.com, nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing β-D-Maltose octaacetate?

- Synthesis : Acetylation of maltose using acetic anhydride under controlled temperature (40–60°C) and catalytic conditions (e.g., pyridine or sulfuric acid). Purification involves recrystallization or column chromatography to isolate the octaacetylated product .

- Characterization : Use nuclear magnetic resonance (NMR) to confirm acetylation at all eight hydroxyl groups. Mass spectrometry (MS) validates molecular weight (C28H38O19, 678.59 g/mol), while high-performance liquid chromatography (HPLC) assesses purity (>97%) .

Q. How can researchers assess the biocompatibility and toxicity of sucrose octaacetate for biomedical applications?

- In vitro assays : Conduct cytotoxicity tests (e.g., MTT assay) on human cell lines (e.g., fibroblasts, epithelial cells) to evaluate IC50 values.

- In vivo studies : Acute oral toxicity tests in rodents (e.g., rats at 5000 mg/kg body weight) to monitor mortality and organ histopathology. Genotoxicity is assessed via Ames test (bacterial reverse mutation) and mammalian micronucleus assays .

- Regulatory data : Refer to EPA assessments confirming low toxicity (no mutagenicity or carcinogenicity) and FDA approvals for food additive use .

Q. What analytical techniques are suitable for determining the purity and structural integrity of cellobiose octaacetate?

- Particle size analysis : Laser diffraction (LD), focused beam reflectance measurements (FBRM), and dynamic image analysis to quantify needle-shaped particles formed during vacuum drying .

- Structural validation : Fourier-transform infrared spectroscopy (FTIR) identifies acetyl C=O stretches (1740–1760 cm⁻¹). X-ray diffraction (XRD) confirms crystalline structure, while thermogravimetric analysis (TGA) evaluates thermal stability .

Advanced Research Questions

Q. How can conflicting data on the proliferative effects of β-D-Maltose octaacetate on different cell types be resolved?

- Experimental variables : Standardize cell culture conditions (e.g., serum concentration, passage number) and dosage ranges (0.1–100 µM). Use multi-omics approaches (transcriptomics/proteomics) to identify signaling pathways (e.g., Wnt/β-catenin) affected in fibroblasts vs. lymphocytes .

- Validation : Replicate studies across independent labs with blinded controls. Perform dose-response curves to distinguish stimulatory vs. inhibitory thresholds .

Q. What strategies optimize the use of sucrose octaacetate as a surfactant in CO2-based microemulsion systems?

- Phase behavior studies : Measure interfacial tension between CO2 and aqueous phases using pendant drop tensiometry. Optimize surfactant concentration (0.5–5% w/w) and co-solvent ratios (e.g., ethanol) to stabilize microemulsions .

- DOE approaches : Apply factorial design to evaluate variables (pressure, temperature, surfactant ratio) on droplet size (dynamic light scattering) and drug encapsulation efficiency .

Q. What methodologies address the environmental persistence and biodegradation pathways of sucrose octaacetate?

- Biodegradation assays : Use OECD 301B (ready biodegradability) tests to measure mineralization rates in soil/water systems. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) tracks degradation products (e.g., sucrose and acetic acid) .

- Environmental modeling : Estimate soil adsorption coefficients (Koc = 100–500 mL/g) and leaching potential using EPI Suite. Confirm rapid biodegradation (half-life <7 days) under aerobic conditions .

Q. How can isomer formation during sucrose octaacetate synthesis be controlled to ensure product consistency?

- Reaction optimization : Use regioselective catalysts (e.g., lipases) to favor acetylation at specific hydroxyl groups. Monitor reaction progress with thin-layer chromatography (TLC) .

- Purification : Employ chiral chromatography (e.g., Chiralpak® columns) to separate isomers. Validate purity via NMR coupling constants (e.g., J = 3.5–4.0 Hz for β-anomers) .

Q. How do nanostructures derived from sucrose octaacetate correlate with thermal stability and electrical conductivity?

- Morphological analysis : Synthesize polyaniline (PANI) nanofibers using 2–3 g sucrose octaacetate as a template. Characterize nanostructures via scanning electron microscopy (SEM) and atomic force microscopy (AFM) .

- Property evaluation : Measure conductivity via four-point probe and thermal stability via differential scanning calorimetry (DSC). Higher crystallinity (XRD) and ordered structures improve conductivity (10⁻² S/cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.